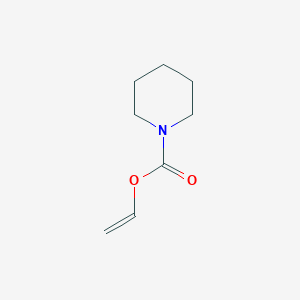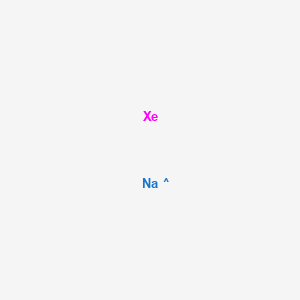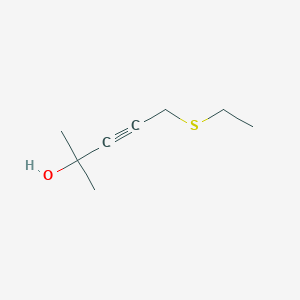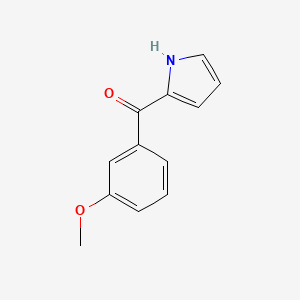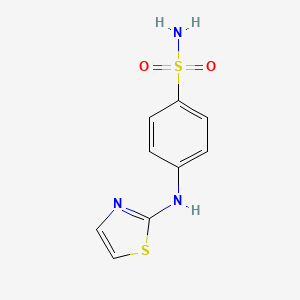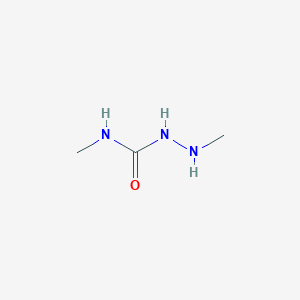![molecular formula C9H18Si2 B14713574 Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane CAS No. 22843-64-7](/img/structure/B14713574.png)
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane is a silicon-containing organic compound with the molecular formula C8H18Si2. It is characterized by the presence of both ethenyl and ethynyl groups attached to silicon atoms, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with vinylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or nickel complexes are commonly used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) are used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkanes.
Substitution: Halosilanes or other substituted silanes.
Wissenschaftliche Forschungsanwendungen
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is utilized in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research explores its potential in creating biocompatible implants and prosthetics.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethenyl and ethynyl groups provide reactive sites for chemical modifications, allowing the compound to participate in diverse reactions. The silicon atoms can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: A simpler compound with only a trimethylsilyl group attached to an ethynyl group.
Vinyltrimethylsilane: Contains a vinyl group attached to a trimethylsilyl group.
Dimethylvinylsilane: Features a vinyl group attached to a dimethylsilyl group.
Uniqueness
Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane is unique due to the presence of both ethenyl and ethynyl groups attached to silicon atoms. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler counterparts. The combination of these groups enhances its reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
22843-64-7 |
|---|---|
Molekularformel |
C9H18Si2 |
Molekulargewicht |
182.41 g/mol |
IUPAC-Name |
ethenyl-dimethyl-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C9H18Si2/c1-7-11(5,6)9-8-10(2,3)4/h7H,1H2,2-6H3 |
InChI-Schlüssel |
SNMAGTLGSATPPG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#C[Si](C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



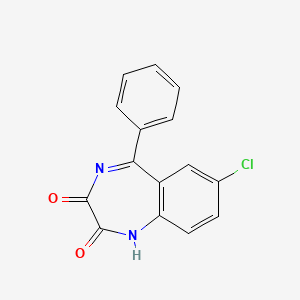

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
silane](/img/structure/B14713525.png)
